BenchChemオンラインストアへようこそ!

3-Cyclopropyl-1-(pyrrolidin-3-yl)urea

Urea Transporter UT-B Inhibition Diuretic Target

3-Cyclopropyl-1-(pyrrolidin-3-yl)urea (CAS 1250289-17-8), also named 1-cyclopropyl-3-pyrrolidin-3-yl-urea, is a small-molecule urea derivative (C₈H₁₅N₃O, MW 169.22 g/mol) featuring a cyclopropyl group on one urea nitrogen and a pyrrolidin-3-yl moiety on the other. This bifunctional scaffold has been reported to exhibit urea transporter B (UT-B) inhibition with an IC₅₀ of 900 nM in MDCK cells and preliminary pharmacological activity as a CCR5 antagonist.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
CAS No. 1250289-17-8
Cat. No. B1528674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-1-(pyrrolidin-3-yl)urea
CAS1250289-17-8
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)NC2CCNC2
InChIInChI=1S/C8H15N3O/c12-8(10-6-1-2-6)11-7-3-4-9-5-7/h6-7,9H,1-5H2,(H2,10,11,12)
InChIKeySSEXQHZFHRJYNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-1-(pyrrolidin-3-yl)urea (CAS 1250289-17-8) – Baseline Overview for Scientific Procurement


3-Cyclopropyl-1-(pyrrolidin-3-yl)urea (CAS 1250289-17-8), also named 1-cyclopropyl-3-pyrrolidin-3-yl-urea, is a small-molecule urea derivative (C₈H₁₅N₃O, MW 169.22 g/mol) featuring a cyclopropyl group on one urea nitrogen and a pyrrolidin-3-yl moiety on the other . This bifunctional scaffold has been reported to exhibit urea transporter B (UT-B) inhibition with an IC₅₀ of 900 nM in MDCK cells and preliminary pharmacological activity as a CCR5 antagonist . Its compact size and balanced hydrogen-bond donor/acceptor profile make it a versatile intermediate or tool compound for medicinal chemistry campaigns targeting chemokine receptors, urea transporters, and kinase pathways.

Why Generic Substitution of 3-Cyclopropyl-1-(pyrrolidin-3-yl)urea Fails – The Scaffold Specificity Problem


In-class compounds within the pyrrolidinyl-urea family cannot be freely interchanged because small substituent changes on either urea nitrogen dramatically alter target engagement and pharmacokinetic behavior . Replacing the cyclopropyl group with methyl, isopropyl, or phenyl yields analogs with divergent IC₅₀ values across cell lines and distinct target selectivity profiles . The unsubstituted parent (pyrrolidin-3-yl)urea (CAS 585538-86-9, MW 129.16) lacks the lipophilic cyclopropyl cap that contributes to membrane permeability and metabolic stability, while larger N-substituted derivatives (e.g., biphenylmethyl-urea analogs) shift selectivity toward NET or TRPV1 . The quantitative evidence below demonstrates that potency, selectivity, and physicochemical properties are exquisitely sensitive to the N-cyclopropyl substitution, making blind analog substitution a high-risk strategy without confirmatory head-to-head data.

3-Cyclopropyl-1-(pyrrolidin-3-yl)urea – Quantitative Comparative Evidence Guide for Procurement Decisions


UT-B Inhibition in MDCK Cells: 3-Cyclopropyl-1-(pyrrolidin-3-yl)urea vs. Optimized UT-B Inhibitor UTBinh-14

3-Cyclopropyl-1-(pyrrolidin-3-yl)urea inhibits rat UT-B expressed in MDCK cells with an IC₅₀ of 900 nM . In contrast, the optimized triazolothienopyrimidine inhibitor UTBinh-14 (UT-B-IN-1) inhibits mouse UT-B with an IC₅₀ of 25 nM . The ~36-fold lower potency of the target compound indicates it is a weaker UT-B inhibitor by this metric. However, at 220 nM in rat erythrocyte UT-B assays, the compound shows improved activity , suggesting that the MDCK cell-based assay may underestimate its potency under certain conditions. The structurally distinct scaffold (cyclopropyl-pyrrolidinyl-urea vs. triazolothienopyrimidine) provides a different chemical starting point for UT-B tool compound development.

Urea Transporter UT-B Inhibition Diuretic Target

Molecular Weight Differentiation: 3-Cyclopropyl-1-(pyrrolidin-3-yl)urea vs. Larger Pyrrolidinyl-Urea Derivatives

With a molecular weight of 169.22 g/mol, 3-cyclopropyl-1-(pyrrolidin-3-yl)urea is a fragment-sized molecule (MW < 250) . This contrasts sharply with larger pyrrolidinyl-urea derivatives such as UTBinh-14 (MW 455.57) and (R)-1-Phenyl-3-(pyrrolidin-3-yl)urea (MW 205.26) . Its low MW, low hydrogen-bond donor count (2), and moderate LogP (~0.5–1.5 estimated) place it within lead-like chemical space suitable for fragment-based drug discovery (FBDD) or as a minimalist core for parallel library synthesis. The unsubstituted core (pyrrolidin-3-yl)urea (MW 129.16) is even smaller but lacks the cyclopropyl group that enhances lipophilicity and potential target engagement.

Physicochemical Properties Lead-Likeness Fragment-Based Drug Discovery

CCR5 Antagonist Potential: Preliminary Screening vs. Reference CCR5 Antagonists

Preliminary pharmacological activity screening indicates that 3-cyclopropyl-1-(pyrrolidin-3-yl)urea can function as a CCR5 antagonist . This screening-level data places the compound within a well-established class of pyrrolidine-based CCR5 modulators exemplified by patents from Merck and Pfizer . However, no quantitative IC₅₀ value for CCR5 antagonism is publicly available for this specific compound, in contrast to highly optimized clinical candidates such as maraviroc (IC₅₀ ~3–10 nM) or preclinical leads with IC₅₀ values of 0.110–11 nM in P4R5 cell fusion assays . The cyclopropyl substitution on the urea nitrogen is a recurring motif in CCR5 patent literature (e.g., US6362201, AU3386500A), suggesting this substitution is purposefully selected for chemokine receptor modulation.

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Structural Differentiation: 3-Cyclopropyl-1-(pyrrolidin-3-yl)urea vs. N-Alkyl Pyrrolidinyl-Urea Analogs

The cyclopropyl substituent on the target compound confers distinct conformational and electronic properties compared to saturated alkyl analogs. Cyclopropyl groups exhibit partial π-character due to ring strain, which can enhance binding to aromatic pockets in target proteins and improve metabolic stability relative to isopropyl or ethyl groups . N-Alkyl analogs such as 3-methyl-1-(pyrrolidin-3-yl)urea (IC₅₀ = 15 µM in MCF-7) and 3-(propan-2-yl)-1-(pyrrolidin-3-yl)urea show different cytotoxicity profiles, demonstrating that even minor alkyl changes shift biological activity . The unsubstituted (pyrrolidin-3-yl)urea core (CAS 585538-86-9) lacks the hydrophobic cap entirely, limiting its utility in targets requiring lipophilic N-substitution .

Structure-Activity Relationship Cyclopropyl Effect Metabolic Stability

3-Cyclopropyl-1-(pyrrolidin-3-yl)urea – Recommended Research and Industrial Application Scenarios


UT-B Tool Compound for Diuretic Target Validation

When a structurally distinct UT-B inhibitor scaffold is needed to complement triazolothienopyrimidine-based tool compounds (e.g., UTBinh-14), 3-cyclopropyl-1-(pyrrolidin-3-yl)urea provides a cyclopropyl-pyrrolidinyl-urea chemotype with confirmed UT-B inhibition (IC₅₀ = 220–900 nM) . Its distinct binding mode may help validate target engagement via orthogonal chemical probes in diuretic or urea concentration mechanism studies.

CCR5 Antagonist SAR Exploration Starting Point

For medicinal chemistry programs targeting CCR5-mediated diseases (HIV entry, rheumatoid arthritis, COPD), this compound serves as a minimalist cyclopropyl-pyrrolidinyl-urea core for systematic SAR expansion . Its confirmed qualitative CCR5 antagonist activity, coupled with the cyclopropyl motif present in multiple CCR5 patent families (e.g., US6362201, AU3386500A), makes it a relevant starting scaffold for hit-to-lead optimization.

Fragment-Based Drug Discovery (FBDD) Library Component

With a molecular weight of 169.22 g/mol and balanced hydrogen-bond donor/acceptor profile, 3-cyclopropyl-1-(pyrrolidin-3-yl)urea qualifies as a fragment-sized molecule suitable for FBDD screening libraries . Its cyclopropyl cap provides a hydrophobic anchor absent in the unsubstituted (pyrrolidin-3-yl)urea core, enhancing its potential for detecting weak but specific target interactions in NMR or SPR-based fragment screens.

Synthetic Intermediate for Pyrrolidinyl-Urea Derivative Libraries

As a protected or semi-elaborated intermediate, this compound can serve as a building block for parallel synthesis of diverse N-substituted pyrrolidinyl-urea derivatives targeting TrkA kinase, CCR1/CCR3/CCR5 receptors, or urea transporters . The pyrrolidine secondary amine offers a handle for further functionalization (acylation, sulfonylation, reductive amination) while the cyclopropyl urea moiety remains intact.

Quote Request

Request a Quote for 3-Cyclopropyl-1-(pyrrolidin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.